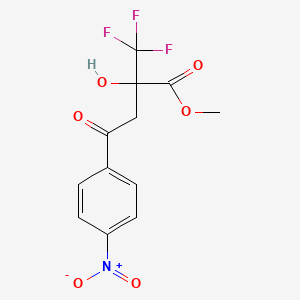
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure, featuring a nitrophenyl group, a trifluoromethyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: The formation of the ester group by reacting the appropriate carboxylic acid with methanol in the presence of an acid catalyst.
Hydroxylation: The addition of a hydroxyl group to the molecule using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-(4-aminophenyl)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(methyl)butanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups makes the compound particularly interesting for research and industrial applications.
Biological Activity
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate, with the CAS number 1529805-78-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and antibacterial properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3NO6 with a molecular weight of 321.21 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound exhibit varying degrees of inhibitory effects on liver microsomal enzymes. A study reported that aryl substituted analogs showed poor to moderate inhibitory potency (4-73%) towards rat liver microsomal retinoic acid metabolizing enzymes compared to the potent inhibitor ketoconazole (80%) . The conversion of these compounds to their corresponding butanediol derivatives significantly enhanced their potency (29-78%).
Table 1: Inhibition Potency of Related Compounds
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Ketoconazole | 80 | |
| This compound | 4 - 73 | |
| 3-(4-nitrophenyl)-1-aryl-butanediols | 29 - 78 |
Cytotoxicity Assessment
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated moderate cytotoxicity against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells . The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased biological activity, likely due to enhanced interaction with cellular targets.
Table 2: Cytotoxicity Results
Antibacterial Activity
The antibacterial properties of related compounds have been investigated using the agar disc-diffusion method against various bacterial strains. Compounds containing the nitrophenyl group exhibited significant activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives demonstrated high inhibition potency against Staphylococcus aureus and Escherichia coli .
Table 3: Antibacterial Activity of Related Compounds
Properties
Molecular Formula |
C12H10F3NO6 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-2-4-8(5-3-7)16(20)21/h2-5,19H,6H2,1H3 |
InChI Key |
OJDGPWVWAMNXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















